N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide
Description
N'-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide (CAS 478030-15-8) is a hydrazide derivative featuring a piperidine ring substituted with a 4-methylbenzenesulfonyl group and a benzohydrazide moiety. Its molecular formula is C₂₁H₂₅N₃O₄S, with a molecular weight of 415.51 g/mol . The compound is synthesized via condensation reactions between 4-(hydrazinecarbonyl)piperidine derivatives and substituted benzaldehydes or sulfonyl chlorides, as described in analogous syntheses . Its structural uniqueness lies in the combination of a sulfonyl-piperidine scaffold and a benzohydrazide group, which are known to influence biological activity through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
N'-benzoyl-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15-7-9-18(10-8-15)28(26,27)23-13-11-17(12-14-23)20(25)22-21-19(24)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVYIYUPUROCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide typically involves multiple steps. One common method starts with the preparation of 1-(4-methylbenzenesulfonyl)piperidine, which is then reacted with benzohydrazide under specific conditions to form the final compound . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids and hydrazine derivatives:
Mechanism :
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon .
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl moiety undergoes nucleophilic displacement with amines or alkoxides:
Mechanism :
The sulfonyl group acts as a leaving group after deprotonation, enabling substitution with stronger nucleophiles .
Cyclization Reactions
Hydrazides readily form heterocycles under dehydrating conditions:
| Conditions | Products | Reference |
|---|---|---|
| Acetic anhydride, 120°C, 3 hours | 1,3,4-Oxadiazole derivative | |
| POCl₃, DMF, 80°C, 2 hours | Thiadiazole ring fused with piperidine |
Example Reaction :
This reaction is driven by the elimination of water and intramolecular cyclization .
Oxidation:
The hydrazide group oxidizes to diazenes or nitriles under strong oxidizing agents:
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazide to a hydrazine derivative.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that compounds similar to N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide exhibit anticonvulsant properties. For instance, derivatives of benzyl 2-amino acetamides have shown significant activity in animal models for epilepsy, suggesting that modifications to the piperidine structure may enhance these effects. The structure-activity relationship (SAR) studies reveal that substituents on the piperidine ring can influence efficacy and potency against seizures .
Opioid Receptor Modulation
The compound's structural characteristics suggest potential interactions with opioid receptors. Research on similar piperidine derivatives has demonstrated their ability to bind selectively to μ and δ opioid receptors, which are critical in pain management. For example, novel ligands based on piperidine scaffolds have shown promising binding affinities and selectivity towards these receptors, indicating that this compound could be explored for analgesic applications .
Data Tables
Case Study 1: Anticonvulsant Efficacy
A study conducted on a series of piperidine derivatives demonstrated that modifications similar to those in this compound resulted in compounds with enhanced anticonvulsant activity compared to traditional medications like phenobarbital. The study utilized maximal electroshock seizure models to evaluate efficacy, revealing that certain substitutions led to improved performance in reducing seizure incidence .
Case Study 2: Opioid Receptor Binding
In another investigation, researchers synthesized various piperidine-based compounds and assessed their binding affinity at opioid receptors using radiolabeled ligand assays. The results indicated that specific structural features, such as the presence of a sulfonamide group, significantly increased binding affinity to μ receptors, suggesting a pathway for developing new analgesics based on the this compound scaffold .
Mechanism of Action
The mechanism of action of N’-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key analogs and their structural differences:
Key Research Findings
Role of the Piperidine-Sulfonyl Scaffold
- The 4-methylbenzenesulfonyl group on the piperidine ring provides steric bulk that optimizes binding to enzymatic pockets without excessive hydrophobicity . Analogs with bulkier aryl sulfonyl groups (e.g., phenylsulfonyl) show reduced activity due to steric hindrance .
- Replacement of the benzohydrazide with a pyridinylmethylene group (as in ) introduces a basic nitrogen atom, enabling additional hydrogen bonding. This modification increases inhibitory activity against kinases and phosphatases .
Hydrazide Linkage and Conformational Flexibility
- The hydrazide (–NH–N=C–) linkage is critical for bioactivity, as seen in hydrazone derivatives like (E)-4-(4-(2-benzylidenehydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide, which inhibit carbonic anhydrase isoforms .
- Conformational flexibility from the hydrazide moiety allows adaptation to diverse binding sites, as demonstrated in tetrapeptide derivatives with cycloalkylidene substituents .
Biological Activity
N'-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including structure-activity relationships, case studies, and relevant research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula . The compound features a piperidine ring substituted with a 4-methylbenzenesulfonyl group, which is crucial for its biological activity. The presence of the hydrazide functional group enhances its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research has shown that derivatives of hydrazides exhibit notable antimicrobial properties. For example, studies on related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, with mechanisms often involving disruption of bacterial cell membranes or inhibition of cell wall synthesis. In particular, hydrazide derivatives have been noted for their ability to inhibit the growth of pathogens such as Staphylococcus aureus and E. coli .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Compounds with similar structures have shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, a related study reported that certain hydrazone derivatives exhibited IC50 values in the low micromolar range against these cell lines, suggesting significant anticancer activity .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various models, making it a candidate for further development in treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of hydrazide derivatives, this compound was tested against multiple bacterial strains. The results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .
Case Study 2: Anticancer Activity Assessment
A series of benzohydrazides were synthesized and tested for their anticancer properties. This compound was among the compounds evaluated for cytotoxicity against MCF-7 cells. The compound demonstrated an IC50 value of approximately 12 µM, indicating potent activity compared to controls .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or substituents on the benzohydrazide moiety can significantly influence potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cell lines |
| Variation in alkyl chain length | Altered solubility and bioavailability |
| Changes in sulfonamide substituents | Enhanced antibacterial properties |
Q & A
Q. What is the standard synthetic route for N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via a two-step protocol:
Intermediate Preparation : React 1-(4-methylbenzenesulfonyl)piperidine-4-carboxylic acid with coupling agents like EDCI and HOBt in anhydrous acetonitrile to activate the carboxyl group .
Hydrazide Formation : Introduce benzohydrazide by reacting the activated intermediate with substituted amines. Purification involves sequential washing (NaHCO₃, citric acid) and recrystallization from ethanol.
Yield Optimization :
- Use excess coupling agents (1.2–1.5 eq.) to drive the reaction.
- Monitor reaction progress via TLC and optimize stirring time (e.g., 12–24 hours for complete conversion) .
- Example yields range from 34% to 67%, depending on substituent steric effects .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Key characterization methods include:
- ¹H/¹³C NMR : Identify proton environments (e.g., piperidine CH₂ at δ 1.55–3.78 ppm) and carbonyl carbons (δ 168–172 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O at ~1612–1644 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) functionalities .
- Elemental Analysis : Validate empirical formulas (e.g., %C: 59.24 vs. 59.29 observed) .
Data Interpretation Tips : - Compare shifts with analogous piperidine-4-carboxamides .
- Use DEPT-135 NMR to distinguish CH₃/CH₂/CH groups .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?
Methodological Answer: For X-ray diffraction
- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data via TWIN/BASF commands .
- Disorder Modeling :
- Validation : Cross-check with OLEX2’s CheckCIF to resolve ADPs and hydrogen-bonding ambiguities .
Case Study : A related piperidine-sulfonamide exhibited 0.5:0.5 disorder in the tosyl group, resolved using PART 0 and free-variable refinement .
Q. What computational strategies are effective for analyzing its carbonic anhydrase inhibition mechanism?
Methodological Answer:
Docking Studies : Use AutoDock Vina to model ligand binding to human CA isoforms (e.g., hCA II/IX). Focus on the sulfonamide-Zn²⁺ interaction and piperidine hydrophobic contacts .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and hydration effects .
QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. OCH₃) with IC₅₀ values from enzyme assays .
Experimental Validation : Compare inhibition constants (Kᵢ) from stopped-flow CO₂ hydration assays (e.g., Kᵢ = 4–12 nM for hCA II) .
Q. How do structural modifications (e.g., halogenation, alkylation) impact biological activity?
Methodological Answer: Case Studies :
- Halogenation : Adding Cl to the aryl group increases lipophilicity (logP +0.5), enhancing membrane permeability but may reduce solubility (e.g., 4-Cl derivative: IC₅₀ = 8 nM vs. 12 nM for 4-OCH₃) .
- Alkylation : Longer alkyl chains (e.g., n-heptyl) improve selectivity for tumor-associated hCA IX over hCA II (3-fold) but require formulation with cyclodextrins for in vivo delivery .
Synthetic Guidance : - Prioritize substituents with Hammett σ⁻ values > 0.5 for electron-deficient aryl systems .
Q. What methodologies address discrepancies between experimental and computational spectroscopic data?
Methodological Answer:
- NMR Predictions : Use ACD/Labs or ChemDraw to simulate spectra. Adjust for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .
- Dynamic Effects : Account for rotameric equilibria (e.g., piperidine chair flip) via VT-NMR (298–343 K) to coalesce split signals .
- DFT Calculations : Optimize geometries at B3LYP/6-31G* level and calculate chemical shifts with GIAO (RMSE < 0.3 ppm for ¹³C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
